

# Application Note: Precision Synthesis of 1-(Oxan-3-yl)-1H-pyrazol-3-amine

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## Compound of Interest

Compound Name: 1-(Oxan-3-yl)-1H-pyrazol-3-amine

CAS No.: 1698719-78-6

Cat. No.: B2428832

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## Executive Summary & Strategic Analysis

The synthesis of N1-substituted-3-aminopyrazoles presents a classic regiochemical challenge. The reaction of monosubstituted hydrazines with 1,3-electrophiles can yield two isomers: the desired 3-amino-1-alkylpyrazole and the often thermodynamically favored 5-amino-1-alkylpyrazole.

For the target **1-(Oxan-3-yl)-1H-pyrazol-3-amine**, direct alkylation of 3-aminopyrazole with oxan-3-yl halides often results in poor regioselectivity (N1 vs. N2 alkylation) and elimination byproducts due to the secondary nature of the electrophile. Therefore, this protocol utilizes a De Novo Ring Construction Strategy. We first install the hydrazine handle on the tetrahydropyran ring via reductive amination, followed by a regiocontrolled cyclization with 2-chloroacrylonitrile.

## Key Advantages of This Route:

- Regiocontrol: Using 2-chloroacrylonitrile (an

-halo-acrylonitrile) directs the cyclization to favor the 3-amino isomer under controlled conditions, unlike standard

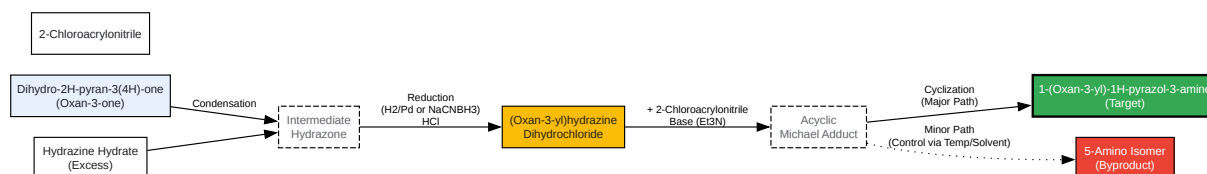
-ketonitriles which favor the 5-amino isomer.

- Scalability: Avoids expensive palladium catalysts required for N-arylation/alkylation of pre-formed pyrazoles.
- Robustness: The hydrazine intermediate is stable as a dihydrochloride salt.

## Chemical Retrosynthesis & Pathway[1]

The synthesis is divided into two critical phases:

- Hydrazine Formation: Reductive amination of dihydro-2H-pyran-3(4H)-one.
- Heterocycle Formation: Cyclocondensation with 2-chloroacrylonitrile.



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Caption: Synthetic pathway for **1-(Oxan-3-yl)-1H-pyrazol-3-amine** via hydrazine functionalization.

## Experimental Protocols

### Phase 1: Synthesis of (Tetrahydro-2H-pyran-3-yl)hydrazine Dihydrochloride

This step installs the hydrazine "handle" onto the pyran ring. Direct displacement of 3-halopyrans with hydrazine is inefficient due to competing elimination; therefore, reductive amination is the standard.

Reagents:

- Dihydro-2H-pyran-3(4H)-one (1.0 equiv)
- Hydrazine hydrate (65% or 80%, 3.0–5.0 equiv)
- Sodium cyanoborohydride ( ) (1.5 equiv) or /Pd-C
- Acetic acid (catalytic)
- Methanol (Solvent)
- HCl in Dioxane (4M)

Protocol:

- **Hydrazone Formation:** In a round-bottom flask equipped with a magnetic stir bar, dissolve Dihydro-2H-pyran-3(4H)-one (10.0 g, 100 mmol) in Methanol (100 mL).
- Cool the solution to 0°C in an ice bath.
- Add Hydrazine hydrate (15 mL, ~300 mmol) dropwise over 20 minutes. Note: Excess hydrazine prevents the formation of azine (dimer).
- Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of ketone).
- **Reduction:** Cool the mixture back to 0°C. Add Acetic acid (glacial, ~10 mL) to adjust pH to 4–5.
- Add Sodium cyanoborohydride (9.4 g, 150 mmol) in small portions. Caution: Gas evolution (

).

- Stir at room temperature overnight (12–16 h).
- Workup: Quench the reaction with water (50 mL) and adjust pH to >10 using 2M NaOH.
- Extract with Dichloromethane (DCM) or n-Butanol (3 x 100 mL). (Hydrazines are polar; n-Butanol improves recovery).
- Salt Formation: Dry the organic phase over  
  
, filter, and concentrate. Dissolve the residue in a minimum amount of Ethanol (50 mL).
- Add 4M HCl in Dioxane (50 mL) dropwise with stirring. The dihydrochloride salt will precipitate.
- Filter the white solid, wash with cold diethyl ether, and dry under vacuum.
  - Yield: Typically 60–75%.
  - Storage: Store at -20°C under argon (hygroscopic and oxidation-prone).

## Phase 2: Regioselective Cyclization to 1-(Oxan-3-yl)-1H-pyrazol-3-amine

This step constructs the pyrazole ring.<sup>[1][2]</sup> The use of 2-chloroacrylonitrile is critical. Unlike 3-alkoxyacrylonitriles (which favor 5-amino), 2-chloroacrylonitrile facilitates a mechanism where the substituted nitrogen of the hydrazine attacks the double bond, followed by cyclization of the unsubstituted nitrogen onto the nitrile.

Reagents:

- (Tetrahydro-2H-pyran-3-yl)hydrazine Dihydrochloride (1.0 equiv)
- 2-Chloroacrylonitrile (1.2 equiv) Caution: Highly Toxic/Lachrymator
- Triethylamine (

) (3.0 equiv) or

- Ethanol/Water (3:1 ratio) or n-Butanol (for higher temp)

Protocol:

- Neutralization: Suspend the Hydrazine Dihydrochloride salt (5.0 g, 26.4 mmol) in Ethanol/Water (40 mL / 13 mL).
- Add Triethylamine (11 mL, 79 mmol) to liberate the free hydrazine. Stir for 15 minutes.
- Addition: Add 2-Chloroacrylonitrile (2.8 g, 31.7 mmol) dropwise at room temperature.
  - Exotherm Warning: The reaction is exothermic.[3] Maintain temp < 30°C during addition.
- Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours.
  - Mechanistic Note: Initial Michael addition occurs rapidly. The heating drives the cyclization and aromatization (loss of HCl).
- Oxidation/Aromatization: In most cases, the intermediate dihydropyrazole auto-oxidizes or eliminates HCl directly to form the aromatic pyrazole. If the intermediate persists (checked by LCMS), add a mild oxidant like DDQ (0.1 equiv) or simply sparge with air during reflux. However, with 2-chloroacrylonitrile, elimination of HCl is usually sufficient to aromatize.
- Workup: Concentrate the solvent under reduced pressure.
- Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
- Wash combined organics with Brine, dry over  
  
, and concentrate.
- Purification: The crude material may contain the 5-amino isomer. Purify via Flash Column Chromatography.
  - Stationary Phase: Silica Gel.
  - Mobile Phase: DCM:Methanol (95:5 to 90:10) or Ethyl Acetate:Hexanes (gradient).

- Differentiation: The 3-amino isomer is typically less polar than the 5-amino isomer (due to hydrogen bonding capabilities).

## Quality Control & Validation

### Regioisomer Differentiation (Critical)

Distinguishing the 3-amino from the 5-amino isomer is the most critical QC step.

Feature	1-(Oxan-3-yl)-1H-pyrazol-3-amine (Target)	1-(Oxan-3-yl)-1H-pyrazol-5-amine (Isomer)
1H NMR (Pyrazole H)	Two doublets (or d/s) with distinct coupling ( Hz). H5 is typically downfield (~7.5 ppm).	Two doublets. H3 is typically upfield compared to H5 of the other isomer.
NOE (Nuclear Overhauser Effect)	Strong NOE between the Oxan-3-yl methine proton and H5 of the pyrazole. NO NOE between Oxan-3-yl and the Amine ( ) group.	Strong NOE between the Oxan-3-yl methine proton and the Amine ( ) group.
13C NMR	C3-NH2 carbon typically appears ~155-160 ppm.	C5-NH2 carbon typically appears ~145-150 ppm.

## Analytical Specifications

- Purity: >95% by HPLC (UV @ 254 nm).
- Identity: HRMS  
calc. for  
: ~168.11.
- Appearance: Off-white to pale yellow solid.

## Troubleshooting & Optimization

- Low Yield in Step 1: If reductive amination is sluggish, use Titanium(IV) isopropoxide as a Lewis acid additive during the hydrazone formation step before adding the reducing agent.
- Regioselectivity Issues: If the 5-amino isomer is dominant:
  - Switch solvent to tert-Butanol or Toluene.
  - Lower the temperature of the initial addition step to -10°C to favor the kinetic Michael addition of the substituted nitrogen.
  - Consider the Bagley Modification: Use microwave irradiation (100-120°C, 10-20 min) which has been reported to favor 3-aminopyrazoles with 2-chloroacrylonitrile.

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